molecular formula C9H11ClN2O4S B3059263 Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro- CAS No. 96-59-3

Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro-

Cat. No.: B3059263
CAS No.: 96-59-3
M. Wt: 278.71 g/mol
InChI Key: KFKCKBPFUJOIQG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro- (CAS: 96-59-3) is a substituted benzenesulfonamide derivative with the molecular formula C₉H₁₁ClN₂O₄S and a molecular weight of 278.710 g/mol . Its structure comprises a benzene ring functionalized with a sulfonamide group (-SO₂NH-), a 4-chloro substituent, a 3-nitro group, and an N-(1-methylethyl) (isopropyl) moiety attached to the sulfonamide nitrogen. The LogP value of 2.28 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments .

This compound has been analyzed using reverse-phase (RP) HPLC on a Newcrom R1 column, with mobile phases containing acetonitrile, water, and phosphoric acid .

Properties

IUPAC Name

4-chloro-3-nitro-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11ClN2O4S/c1-6(2)11-17(15,16)7-3-4-8(10)9(5-7)12(13)14/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKCKBPFUJOIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059135
Record name Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro-
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Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

96-59-3
Record name 4-Chloro-N-(1-methylethyl)-3-nitrobenzenesulfonamide
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Record name 4-Chloro-N-isopropyl-3-nitrobenzenesulfonamide
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Record name 4-chloro-N-isopropyl-3-nitrobenzenesulphonamide
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Record name 4-CHLORO-N-ISOPROPYL-3-NITROBENZENESULFONAMIDE
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Biological Activity

Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro- (CAS Number: 96-59-3) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms, and relevant case studies.

  • Molecular Formula : C₉H₁₁ClN₂O₄S
  • Molecular Weight : 278.71 g/mol
  • InChI Key : [Specific InChI key]

Benzenesulfonamide derivatives have been investigated for their interactions with various biological targets, particularly in the cardiovascular system and as potential pharmaceutical agents.

  • Cardiovascular Effects : Research has indicated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. In a study using an isolated rat heart model, compounds were evaluated for their effects on these parameters, revealing that some derivatives significantly decreased perfusion pressure compared to control conditions .
  • Progesterone Receptor Antagonism : Similar compounds in the benzenesulfonamide class have demonstrated activity as nonsteroidal progesterone receptor antagonists. These compounds have shown promise in treating conditions such as endometriosis and uterine leiomyoma due to their ability to selectively bind to progesterone receptors .

Study on Perfusion Pressure

A study aimed at evaluating the biological activity of benzenesulfonamide and its derivatives reported that:

  • 4-(2-aminoethyl)-benzenesulfonamide was particularly effective in reducing coronary resistance.
  • The study utilized a detailed experimental design to assess the effects of various compounds on perfusion pressure over time (3-18 minutes), with results indicating significant reductions in pressure with certain derivatives .
CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Moderate decrease
2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001Minor decrease
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease

Docking Studies

Docking studies have suggested that certain benzenesulfonamide derivatives may act as calcium channel inhibitors, potentially impacting vascular resistance mechanisms. The interaction of 4-(2-aminoethyl)-benzenesulfonamide with calcium channel proteins was modeled using computational tools, indicating that it could form complexes that alter vascular function .

Antimicrobial Activity

In addition to cardiovascular effects, benzenesulfonamide derivatives have been evaluated for antimicrobial properties. Some studies have reported significant inhibition of bacterial and fungal strains, suggesting a broad spectrum of activity that could be harnessed for therapeutic purposes .

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamides are known for their role as sulfonamide antibiotics. The compound under discussion has been investigated for its potential antibacterial properties. It can serve as a precursor in the synthesis of more complex pharmaceutical agents that target bacterial infections.

Analytical Chemistry

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). Specifically, it can be separated on Newcrom R1 HPLC columns under simple conditions using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spec compatible applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations .

Table 1: HPLC Analysis Conditions

ParameterDescription
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile, Water, Phosphoric Acid
Alternative Mobile PhaseAcetonitrile, Water, Formic Acid (for MS)
Particle Size3 µm (for fast UPLC applications)

Environmental Science

Research indicates that benzenesulfonamides can be used to study environmental pollutants and their degradation pathways. The compound's stability and reactivity make it suitable for investigating the fate of sulfonamide antibiotics in wastewater treatment processes.

Case Study 1: Antibacterial Activity

A study explored the antibacterial efficacy of benzenesulfonamide derivatives against various strains of bacteria. The results indicated that modifications to the nitro group significantly enhanced the antibacterial activity compared to standard sulfonamides.

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation of benzenesulfonamides in aquatic environments showed that the compound could persist under certain conditions but was susceptible to photodegradation when exposed to UV light. This finding highlights the importance of monitoring such compounds in environmental studies.

Chemical Reactions Analysis

Electrochemical Derivatization

Electrochemical methods enable tunable functionalization of nitrobenzenesulfonamides. For example:

  • Controlled-potential electrolysis at −0.4 V vs. Ag/AgCl selectively reduces the nitro group to produce N-hydroxy intermediates, while −1.1 V facilitates full reduction to amine derivatives .

  • Paired electrochemical synthesis with arylsulfinic acids yields sulfonamide adducts (e.g., N-(4-amino-3-(phenylsulfonyl)phenyl) derivatives) .

Applied Potential (V) Product Electron Transfer Key Intermediate
−0.4 vs. Ag/AgClN-Hydroxy-N-(4-nitrophenyl) derivatives4e⁻ per molecule1-Nitro-4-nitrosobenzene
−1.1 vs. Ag/AgClN-(4-Amino) derivatives12e⁻ per moleculep-Quinonediimine

Nitro Group Reactivity

The nitro group at the 3-position undergoes reduction or substitution:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-chloro-N-(1-methylethyl)-3-aminobenzenesulfonamide, a precursor for further functionalization .

  • Nucleophilic aromatic substitution with alkoxides or thiols is feasible under basic conditions, though steric hindrance from the isopropyl group may limit reactivity .

Sulfonamide Stability and Hydrolysis

The sulfonamide linkage is stable under acidic conditions but hydrolyzes in strong bases:

  • Base-mediated hydrolysis (e.g., NaOH, 100°C) cleaves the sulfonamide bond, yielding 4-chloro-3-nitrobenzenesulfonic acid and isopropylamine .

  • Enzymatic degradation : Liver microsomes metabolize nitro groups via cytochrome P-450-mediated reduction, forming 4-chloroaniline derivatives .

Coupling Reactions

Copper-catalyzed Chan-Lam coupling with arylboronic acids introduces aryl groups to the sulfonamide nitrogen:

  • Example : Reaction with 4-methylphenylboronic acid forms 4-chloro-N-(4-methylphenyl)-3-nitrobenzenesulfonamide in 70–85% yield .

Reagent Catalyst Conditions Yield
4-Methylphenylboronic acidCuCl, 1,10-phenEtOH, 80°C, 12h79%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-chloro-N-(1-methylethyl)-3-nitrobenzenesulfonamide with structurally analogous benzenesulfonamide derivatives:

Compound Molecular Formula Molecular Weight Substituents LogP Key Applications/Notes
4-Chloro-N-(1-methylethyl)-3-nitrobenzenesulfonamide C₉H₁₁ClN₂O₄S 278.71 4-Cl, 3-NO₂, N-isopropyl 2.28 HPLC analysis, potential kinase inhibition
4-Chloro-N-(1-methylethyl)benzenesulfonamide C₉H₁₂ClNO₂S 233.72 4-Cl, N-isopropyl N/A Intermediate in organic synthesis
4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide C₁₄H₁₅ClN₂O₂S 310.80 4-Cl, N-(4-dimethylaminophenyl) N/A Solubility studies, receptor binding
4-Cyano-N-(4-[[(6S)-dihydropyran-3-yl]thio]phenyl)benzenesulfonamide C₂₃H₂₃N₃O₃S₂ 473.63 4-CN, complex heterocyclic substituents N/A NLRP3 inflammasome inhibition
4-Chloro-N-(3-cyclopentadienyl-phenethyl)benzenesulfonamide C₂₀H₁₉ClN₂O₃S 402.89 4-Cl, cyclopentadienyl-phenethyl N/A Isostere for carboxylic acid in drug design

Key Observations:

Electron-Withdrawing Groups: The 3-nitro group in the target compound enhances its electron-withdrawing character compared to non-nitro analogs like 4-chloro-N-(1-methylethyl)benzenesulfonamide . This may increase its binding affinity to enzymes or receptors requiring electron-deficient aromatic systems.

Lipophilicity : The LogP of 2.28 for the target compound is higher than that of simpler analogs (e.g., unsubstituted benzenesulfonamides), likely due to the nitro and isopropyl groups .

Biological Activity: Compounds with NLRP3 inflammasome inhibitory activity (e.g., 4-cyano derivatives in ) often feature extended hydrophobic substituents, whereas the target compound’s smaller isopropyl group may limit its potency in this context .

Research Findings and Challenges

Structural Validation : Tools like SHELXL and PLATON are critical for validating crystallographic data of sulfonamide derivatives, ensuring accurate bond lengths and angles .

Activity-Structure Relationships : The 3-nitro group’s electron-withdrawing nature may reduce metabolic stability compared to electron-donating groups (e.g., methoxy) in analogs like 5-chloro-2-methoxy-N-phenethylbenzamide .

Synthetic Challenges: Introducing multiple substituents (e.g., nitro, chloro) requires precise control to avoid side reactions, as seen in the synthesis of 4-(2-aminoethyl)-N-methylbenzenesulfonamide (33% yield) .

Q & A

Q. What are the common synthetic pathways for benzenesulfonamide derivatives, and how are reaction conditions optimized?

Benzenesulfonamide derivatives are typically synthesized via sulfonylation, nucleophilic substitution, or coupling reactions. For example, sulfonyl chlorides are reacted with amines under basic conditions (e.g., triethylamine in dichloromethane) to form sulfonamides . Optimization of reaction conditions (e.g., temperature, solvent, stoichiometry) is critical: demonstrates that refluxing in ethanol with hydrazine for deprotection yields 88% pure product after reverse-phase HPLC purification. Low-temperature reactions (0°C) are employed to minimize side reactions during carbodiimide-mediated couplings .

Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of benzenesulfonamide derivatives?

  • ¹H NMR : Aromatic protons in the 7.0–8.0 ppm range confirm substitution patterns (e.g., nitro or chloro groups cause deshielding). The -NH proton in sulfonamides appears as a broad singlet near 7.08 ppm .
  • ¹³C NMR : Sulfonamide sulfur induces deshielding of adjacent carbons (e.g., C-SO₂ signals at ~125–140 ppm) .
  • IR : Key peaks include sulfonyl S=O stretches (1334–1160 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

Q. What purification methods are effective for benzenesulfonamide compounds with high hydrophobicity?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity, as shown in . Recrystallization from ethanol or dichloromethane/hexane mixtures is also effective for removing unreacted starting materials .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for benzenesulfonamide derivatives be resolved?

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving twinning or high thermal motion artifacts. For example, highlights SHELX's robustness in handling high-resolution data and pseudosymmetry. Validation tools like PLATON ( ) check for missed symmetry or incorrect space group assignments, which are common in nitro- and chloro-substituted aromatics due to planar distortions .

Q. What strategies improve the biological activity of benzenesulfonamide analogues targeting NLRP3 inflammasomes or carbonic anhydrases?

Structure-activity relationship (SAR) studies show that:

  • N-Alkylation (e.g., isopropyl groups) enhances lipophilicity and membrane permeability .
  • Nitro groups at position 3 increase electron-withdrawing effects, improving binding to enzymatic active sites (e.g., carbonic anhydrase IX inhibition) .
  • Chloro substitution at position 4 is critical for steric complementarity with hydrophobic pockets in NLRP3 .

Q. How do reaction intermediates influence the scalability of benzenesulfonamide synthesis?

Unstable intermediates like sulfonyl chlorides (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) require strict anhydrous conditions to prevent hydrolysis. notes that in situ generation of these intermediates using chlorosulfonic acid reduces isolation steps, improving yield from 53% to 73% . Flow chemistry methods can further enhance scalability by controlling exothermic reactions .

Q. What computational methods predict the reactivity of benzenesulfonamide derivatives in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. For example, the nitro group’s electron-withdrawing nature lowers the LUMO energy at the sulfonamide sulfur, facilitating nucleophilic attack by amines . Molecular dynamics simulations also model solvation effects, explaining why polar aprotic solvents (e.g., DMF) accelerate reactions .

Q. How are isotopic labeling and HRMS used to trace metabolic pathways of benzenesulfonamide derivatives?

Deuterium labeling at the isopropyl group (N-(1-methylethyl)) allows tracking via LC-HRMS. used ¹³C-labeled analogues to confirm hepatic metabolism via cytochrome P450-mediated oxidation, with HRMS fragments at m/z 356.08 [M+H]⁺ .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported NMR chemical shifts for benzenesulfonamides?

Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. reports NH protons at 7.08 ppm in CDCl₃ but ~6.8 ppm in DMSO-d₆ due to hydrogen bonding. Cross-referencing with databases like NIST ( ) or PubChem () resolves conflicts .

Q. What experimental controls validate the absence of tautomerism in nitro-substituted benzenesulfonamides?

Variable-temperature NMR (VT-NMR) monitors proton exchange. For 3-nitro derivatives, no coalescence is observed between -80°C and 25°C, confirming stability. X-ray crystallography ( ) further rules out tautomerism by showing planar nitro groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro-
Reactant of Route 2
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Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro-

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